1-Bromo-3-fluoro-5-(2-fluoroethoxy)benzene
Overview
Description
“1-Bromo-3-fluoro-5-(2-fluoroethoxy)benzene” is a chemical compound. It’s a derivative of benzene, with bromine and fluorine atoms attached . It’s used in scientific research and offers potential applications in various fields due to its unique properties.
Synthesis Analysis
The synthesis of such compounds often involves reactions with lithium diisopropylamide (LDA) in THF and furan, yielding corresponding naphthalenes .Molecular Structure Analysis
The molecular formula of “this compound” is C7H3BrF4O . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it undergoes Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, to yield the corresponding naphthalenes .Scientific Research Applications
Synthesis and Organometallic Applications
1-Bromo-3-fluoro-5-(2-fluoroethoxy)benzene is a versatile starting material in organometallic synthesis. It has been used in various synthetic routes, demonstrating its utility in creating complex organic structures. For instance, its derivatives have been utilized in reactions with magnesium, lithium, and copper intermediates, showcasing its adaptability in different chemical environments (Porwisiak & Schlosser, 1996).
Solid-State Structural Analysis
The compound's derivatives have been studied for their solid-state structures, especially in the context of halogen and ethynyl substituents. Such studies reveal how these substituents can be interchanged without significantly altering the average solid-state structures. This highlights the structural stability and versatility of this compound in various chemical environments (Robinson et al., 1998).
Radiopharmaceutical Development
In the field of radiopharmaceuticals, derivatives of this compound have been synthesized for potential use in medical imaging. Such compounds are valuable in developing new bifunctional labeling agents, which are crucial in the synthesis of radiolabeled molecules for diagnostic imaging (Namolingam et al., 2001).
Nucleophilic Aromatic Substitution
The compound has been involved in studies focusing on nucleophilic aromatic substitution reactions. These studies are significant for understanding and developing novel synthetic pathways in organic chemistry, especially for creating specialized molecules with unique functional groups (Zhao et al., 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-bromo-3-fluoro-5-(2-fluoroethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c9-6-3-7(11)5-8(4-6)12-2-1-10/h3-5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKWUMIXQARVBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)OCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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